N-(3-acetylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide N-(3-acetylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20128771
InChI: InChI=1S/C21H20N2O4/c1-12(2)18(19(25)22-15-8-6-7-14(11-15)13(3)24)23-20(26)16-9-4-5-10-17(16)21(23)27/h4-12,18H,1-3H3,(H,22,25)
SMILES:
Molecular Formula: C21H20N2O4
Molecular Weight: 364.4 g/mol

N-(3-acetylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide

CAS No.:

Cat. No.: VC20128771

Molecular Formula: C21H20N2O4

Molecular Weight: 364.4 g/mol

* For research use only. Not for human or veterinary use.

N-(3-acetylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide -

Specification

Molecular Formula C21H20N2O4
Molecular Weight 364.4 g/mol
IUPAC Name N-(3-acetylphenyl)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanamide
Standard InChI InChI=1S/C21H20N2O4/c1-12(2)18(19(25)22-15-8-6-7-14(11-15)13(3)24)23-20(26)16-9-4-5-10-17(16)21(23)27/h4-12,18H,1-3H3,(H,22,25)
Standard InChI Key ZFRBKQVAXYRFDI-UHFFFAOYSA-N
Canonical SMILES CC(C)C(C(=O)NC1=CC=CC(=C1)C(=O)C)N2C(=O)C3=CC=CC=C3C2=O

Introduction

N-(3-acetylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide is a complex organic compound featuring a molecular structure that combines a 3-acetylphenyl group with a 1,3-dioxo-1,3-dihydro-2H-isoindole moiety and a 3-methylbutanamide side chain. This compound exhibits significant structural complexity due to the presence of multiple functional groups, including carbonyls and amides, which contribute to its potential biological activity and applications.

Biological Activity and Potential Applications

Preliminary studies suggest that this compound possesses notable biological activities, particularly in the realm of anti-proliferative properties against various cancer cell lines. This indicates potential as an anticancer agent. The structural features of the compound may facilitate interactions with biological targets such as enzymes or receptors involved in cellular proliferation and apoptosis.

Synthesis Methods

The synthesis of N-(3-acetylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide can be achieved through several methods, although specific details are not provided in the available sources. Generally, compounds with similar structures are synthesized using techniques that involve the coupling of appropriate precursors under controlled conditions.

Comparison with Similar Compounds

Several compounds exhibit structural similarities to N-(3-acetylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide. These include:

Compound NameStructural FeaturesUnique Aspects
N-(4-acetylphenyl)-benzamideContains an acetyl group on a phenyl ringSimpler structure with fewer functional groups
N-(4-acetylphenyl)-2-(4-(2,6-dioxo-purine)phenoxy)acetamideIncorporates purine derivativesPotentially broader biological activity due to purine structure
5-[2-(3-acetylphenyl)-1,3-dioxoisoindole]Similar isoindole coreFocuses on different substitution patterns on the isoindole

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